4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of oxazole derivatives.
Vorbereitungsmethoden
The synthesis of 4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 5-isopropylbenzo[d]oxazole with N,N-dimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline: This compound has a similar structure but lacks the N,N-dimethyl group.
4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid: This compound has a cyano group and a benzoic acid moiety, making it structurally different but still within the oxazole derivative family .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H20N2O |
---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C18H20N2O/c1-12(2)14-7-10-17-16(11-14)19-18(21-17)13-5-8-15(9-6-13)20(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
CGYIYSLBQVZORG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.